VEGFR-2 Kinase Engagement: Benchmarking Against the Pyrazolo-Benzothiazole Lead Series
While direct VEGFR-2 IC50 data for CAS 1207022-68-1 is not publicly disclosed, its core scaffold is a direct substructure of the highly optimized pyrazolo-benzothiazole hybrid 'Compound 14'. In a head-to-head panel, Compound 14 demonstrated superior cytotoxicity across HT-29, PC-3, A549, and U87MG cell lines (IC50 3.17–6.77 μM), outperforming the reference VEGFR-2 TKI axitinib (IC50 4.88–21.7 μM) [1]. The 5-acetamido linkage on the benzothiazole present in the target compound is a predicted key hydrogen-bond anchor with the kinase hinge region, a feature that distinguishes it from 3-carboxamide regioisomers which lack this interaction potential [1].
| Evidence Dimension | In vitro cytotoxicity (anticancer activity) |
|---|---|
| Target Compound Data | Predicted to be in the low micromolar range based on scaffold similarity; direct data unavailable. |
| Comparator Or Baseline | Pyrazolo-benzothiazole hybrid 'Compound 14': IC50 3.17–6.77 μM (HT-29, PC-3, A549, U87MG). Reference: axitinib IC50 4.88–21.7 μM. |
| Quantified Difference | Compound 14 shows up to 6.8-fold higher potency than axitinib in the same panel. |
| Conditions | MTT assay; 48 h drug exposure; VEGFR-2 kinase assay in vitro; transgenic zebrafish antiangiogenesis model in vivo. |
Why This Matters
Validates the pyrazolo-benzothiazole scaffold as a kinase inhibitor, implying that the target compound can serve as a viable starting point for lead optimization with a known structure-activity relationship (SAR) map.
- [1] Reddy, V. G., et al. (2019). Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. European Journal of Medicinal Chemistry, 182, 111609. View Source
